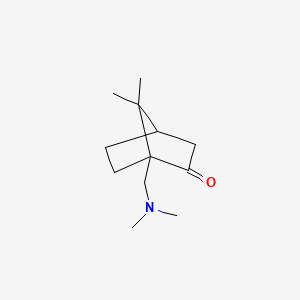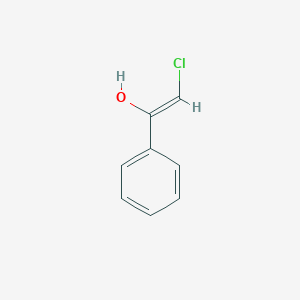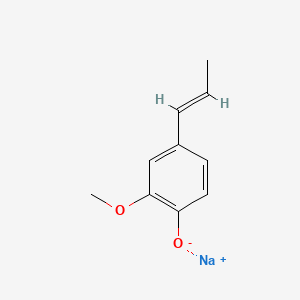![molecular formula C9H11ClN2O5 B13803911 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate CAS No. 81777-43-7](/img/structure/B13803911.png)
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro-substituted dioxopyrimidine ring attached to a methoxyethyl acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2,4-dioxopyrimidine, which can be obtained through the chlorination of 2,4-dioxopyrimidine.
Methoxylation: The 5-chloro-2,4-dioxopyrimidine is then reacted with methoxyethanol in the presence of a suitable base, such as sodium hydride, to form the intermediate 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethanol.
Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, and reducing agents, such as sodium borohydride, can be used.
Major Products
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Hydrolysis: Carboxylic acid and alcohol.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
科学研究应用
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: A similar compound with a purine ring instead of a pyrimidine ring.
5-Chloro-2,4-dioxopyrimidine: The starting material for the synthesis of 2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate.
Uniqueness
This compound is unique due to its specific combination of a chloro-substituted pyrimidine ring and a methoxyethyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
81777-43-7 |
|---|---|
分子式 |
C9H11ClN2O5 |
分子量 |
262.65 g/mol |
IUPAC 名称 |
2-[(5-chloro-2,4-dioxopyrimidin-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C9H11ClN2O5/c1-6(13)17-3-2-16-5-12-4-7(10)8(14)11-9(12)15/h4H,2-3,5H2,1H3,(H,11,14,15) |
InChI 键 |
NDKHORDFZTVOQX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCOCN1C=C(C(=O)NC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


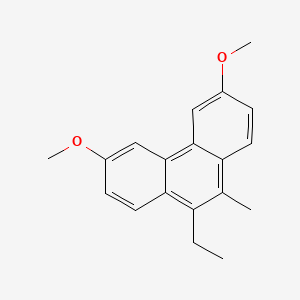
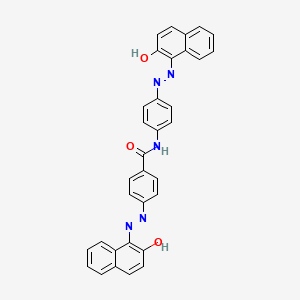
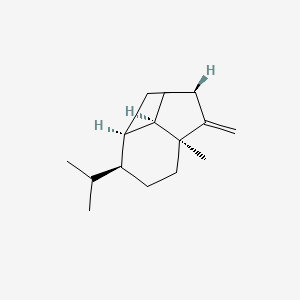
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
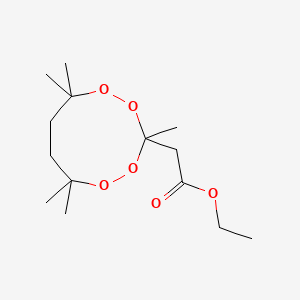
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)

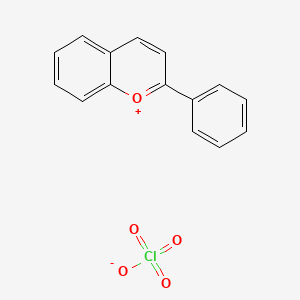
![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)

![Sulfamide,N-[(2S)-1,4-dioxan-2-ylmethyl]-N-metyl-N'-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-](/img/structure/B13803902.png)
